The compound is cataloged with the CAS Number 143165-32-6 and has been referenced in various scientific literature and databases, indicating its relevance in research and development contexts . It belongs to a class of compounds that are being explored for their pharmacological potential, particularly in the fields of oncology and neurology.
The synthesis of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile typically involves several key steps:
In industrial settings, the production can be scaled up using continuous flow reactors, which allow for more efficient processing and consistent quality control.
The molecular structure of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile features:
The compound's molecular formula is CHNO, with a molecular weight of approximately 270.28 g/mol. The arrangement of atoms within the molecule can be analyzed using techniques such as NMR spectroscopy or X-ray crystallography to confirm its structural integrity.
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile can participate in various chemical reactions:
Specific conditions for these reactions vary but typically involve controlled environments (e.g., inert atmospheres) and precise temperature management to optimize yields .
The mechanism of action for 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile is not fully elucidated but is hypothesized based on its structural characteristics:
Further research is needed to clarify these mechanisms through in vitro and in vivo studies.
The physical and chemical properties of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile include:
Specific melting points, boiling points, or spectral data (NMR, IR) would be necessary for a complete characterization but are not detailed in the available literature.
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile has several promising applications:
Future research may reveal additional applications as understanding of this compound's properties expands .
The compound 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile represents a strategic integration of two pharmacologically significant motifs: the indole scaffold and the spiroketal system. Indole chemistry emerged prominently in the 19th century through studies of natural dyes like indigo, with Adolf von Baeyer's seminal work on indole reduction (1866) laying foundational principles [6]. The spiroketal unit, notably 1,4-dioxaspiro[4.5]decane (first reported in mid-20th century), gained traction as a protective group for ketones and as a chiral building block [7] [10]. The fusion of these systems accelerated in the 1990s–2000s, driven by the need for complex heterocycles in drug discovery. For instance, Santa Cruz Biotechnology cataloged the precursor 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole (CAS# 143165-32-6) by 2010, reflecting commercial availability for research [3].
This compound's design leverages the Fischer indole synthesis—a classical method (1883) for constructing indoles from arylhydrazines and carbonyls [6] [9]. The spiroketal moiety, derived from cyclohexanone ethylene ketal (boiling point: 184°C, density: 1.04 g/cm³ [7]), confers rigidity and stereochemical complexity. Such hybrids target neurodegenerative diseases, exemplified by indole-spiroketal conjugates investigated for cholinesterase inhibition in Alzheimer’s research post-2010 [4].
Table 1: Key Historical Milestones in the Compound’s Structural Components
Year | Development | Significance |
---|---|---|
1866 | Baeyer’s reduction of oxindole to indole | Established indole as a synthetic scaffold [6] |
1883 | Fischer indole synthesis developed | Enabled practical routes to substituted indoles [9] |
1956 | Toxicity data for 1,4-dioxaspiro[4.5]decane | Characterized spiroketal safety profiles [7] |
1990s | Commercialization of spiroketal-protected ketones | Facilitated complex molecule synthesis [10] |
2010s | Indole-spiroketal conjugates in AD research | Validated biological relevance [4] |
The molecular architecture of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile merges electronic, steric, and stereochemical features that enhance its utility in medicinal chemistry:
Indole Core: The indole system (formula: C₈H₇N) is a planar, 10π-electron heteroaromatic ring. Its pKa of 16.2 (DMSO) and electron-rich C3 position favor electrophilic substitutions, while the C6-cyano group augments electron-withdrawing capacity [6]. This modification, as seen in anti-Alzheimer agents [4], enhances binding to enzyme pockets (e.g., acetylcholinesterase’s peripheral anionic site).
Spiroketal Unit: The 1,4-dioxaspiro[4.5]dec-7-ene subsystem features:
Table 2: Structural Features and Functional Roles
Component | Key Attributes | Functional Role |
---|---|---|
Indole-C3 position | Nucleophilic, site of spiroketal attachment | Anchors the spiro system; modulates bioactivity |
C6-Cyano group | Electron-withdrawing (-CN), dipole ≈3.5 D | Enhances binding affinity; stabilizes charge transfer |
Spiro junction (C8) | Tetrahedral geometry; chiral center | Introduces 3D complexity; impacts stereoselectivity |
Dioxolane ring | O–C–O bond angle ≈109°; hydrolytically stable | Protects carbonyls; improves metabolic resistance |
Cyclohexene double bond | Exocyclic to spiro center; reactive site | Enables diversification (e.g., hydrogenation, epoxidation) |
The axial chirality arising from the spiro center deserves emphasis. Asymmetric substitution can generate enantiomers with distinct biological profiles, analogous to spironolactone or other spiro drugs [8]. The compound’s C6-cyano substitution further differentiates it from simpler indoles (e.g., the unsubstituted analog in CAS# 143165-32-6 [3]), enabling unique dipole interactions in target binding.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0